2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Catalog No.
S14167302
CAS No.
M.F
C11H18N4O
M. Wt
222.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-...

Product Name

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

IUPAC Name

2-(cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

InChI

InChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)6-10(11(12)16)13-9-3-4-9/h5,9-10,13H,3-4,6H2,1-2H3,(H2,12,16)

InChI Key

WTRPWSDEYUIEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)N)NC2CC2)C

2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C11H17N3O2C_{11}H_{17}N_{3}O_{2} and a molecular weight of 223.27 g/mol. This compound features a cyclopropyl group attached to an amino group, alongside a pyrazole moiety. The structure includes a propanamide functional group, which contributes to its potential biological activities and applications in medicinal chemistry.

The reactivity of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be attributed to the presence of functional groups such as the amine and amide. It may undergo typical reactions associated with amines, including:

  • Acylation: Reaction with acyl chlorides to form N-acyl derivatives.
  • Alkylation: Reaction with alkyl halides leading to the formation of N-alkylated products.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be approached through several methodologies:

  • Amine Reaction: Starting from 3,5-dimethyl-1H-pyrazole, it can be reacted with cyclopropylamine under appropriate conditions (e.g., using coupling agents) to form the desired compound.
  • Amidation: The introduction of the propanamide group can be achieved by reacting an appropriate acid chloride with the cyclopropylamino-substituted pyrazole.
  • Multistep Synthesis: Utilizing various intermediates that involve cyclization and functional group transformations.

The compound has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new pharmaceuticals targeting pain relief or anti-inflammatory pathways. Additionally, its derivatives could be explored for agricultural applications as herbicides or fungicides.

Interaction studies for 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide would typically involve:

  • Binding Affinity Tests: Assessing how well the compound interacts with specific biological targets such as receptors or enzymes.
  • In Vitro Studies: Evaluating its effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • In Vivo Studies: Testing in animal models to observe pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. Here are some notable examples:

Compound NameStructureUnique Features
2-(Cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanoic acidStructureContains a carboxylic acid instead of an amide
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acidStructureFeatures trifluoromethyl substitution which enhances lipophilicity
4-(2-(2,2-difluorocyclopropyl)-7-(3,5-dimethyl-1H-pyrazol-4-yl)StructureIncorporates difluorocyclopropane which may affect biological activity

Uniqueness

The uniqueness of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide lies in its specific combination of a cyclopropyl group and a pyrazole moiety linked through an amide bond. This configuration may provide distinct pharmacological profiles compared to other similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.14806121 g/mol

Monoisotopic Mass

222.14806121 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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